molecular formula C18H21NO6 B1676951 Naproxcinod CAS No. 163133-43-5

Naproxcinod

Cat. No.: B1676951
CAS No.: 163133-43-5
M. Wt: 347.4 g/mol
InChI Key: AKFJWRDCWYYTIG-ZDUSSCGKSA-N
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Description

Naproxcinod is a nonsteroidal anti-inflammatory drug (NSAID) developed by the French pharmaceutical company NicOx It is a derivative of naproxen with a nitroxybutyl ester, allowing it to act as a nitric oxide donorThese drugs aim to provide similar analgesic efficacy to traditional NSAIDs but with fewer gastrointestinal and cardiovascular side effects .

Mechanism of Action

Target of Action

Naproxcinod, also known as nitronaproxen, is a nonsteroidal anti-inflammatory drug (NSAID) developed by the French pharmaceutical company NicOx . Its primary targets are the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, compounds that play a key role in inflammation .

Mode of Action

This compound is a derivative of naproxen with a nitroxybutyl ester, allowing it to act as a nitric oxide (NO) donor . This dual mechanism of action makes this compound the first in a new class of drugs, the cyclooxygenase inhibiting nitric oxide donators (CINODs) . It is metabolized to naproxen, which inhibits the COX enzymes, and a nitric oxide donating moiety . Nitric oxide has various cardiovascular effects, including vasodilatory and platelet-inhibitory actions, as well as the inhibition of vascular smooth muscle proliferation that serves to maintain normal vascular tone .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of prostaglandin synthesis through the COX enzymes, and the donation of nitric oxide . The latter is particularly important in maintaining vascular homeostasis .

Pharmacokinetics

In preclinical studies with rats and minipigs, this compound showed intermediate gastrointestinal permeability and was partly metabolized in the gastrointestinal (GI) tract . This compound and its metabolites had an uptake of ≥85% in rats and ≥98% in minipigs , indicating good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain, similar to traditional NSAIDs, but with less gastrointestinal and cardiovascular side effects . This is largely due to the nitric oxide donation, which helps maintain tissue perfusion and integrity . In addition, long-term treatment with this compound has been shown to significantly improve skeletal and cardiac disease phenotype in the mdx mouse model of dystrophy .

Biochemical Analysis

Biochemical Properties

Naproxcinod interacts with cyclooxygenase enzymes, inhibiting their activity . This inhibition reduces the production of prostaglandins, which are key players in inflammation and pain. Additionally, this compound acts as a nitric oxide donor . Nitric oxide is a signaling molecule that has various cardiovascular effects, including vasodilatory and platelet-inhibitory actions as well as the inhibition of vascular smooth muscle proliferation that serves to maintain normal vascular tone .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to inflammation and pain . In osteoarthritis, a condition for which this compound has been investigated, it can reduce inflammation and pain, thereby improving joint function .

Molecular Mechanism

This compound is metabolized to naproxen and a nitric oxide donating moiety . The naproxen component of this compound exerts its effects at the molecular level by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . The nitric oxide donating moiety of this compound contributes to its cardiovascular effects .

Temporal Effects in Laboratory Settings

Long-term treatment with this compound has shown significant improvement of the dystrophic phenotype with beneficial effects present throughout the disease progression . It has been observed that this compound significantly ameliorates skeletal muscle force and resistance to fatigue in sedentary as well as in exercised mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . A dose of 21 mg/kg/day has been found to be effective in improving muscle function and reducing both skeletal muscle and cardiac fibrosis . Higher doses may lead to adverse effects .

Metabolic Pathways

The metabolic pathways of this compound involve its metabolism to naproxen and a nitric oxide donating moiety

Preparation Methods

The synthesis of naproxcinod involves several steps:

    Esterification and Etherification: Naproxen is dissolved in cyclohexane and reacted with 4-chloro-1-butanol in the presence of concentrated sulfuric acid as a catalyst. The reaction mixture is refluxed and water is separated.

    Nitric Ester Formation: The sodium salt of 2-(6-methoxy-2-naphthyl) propionic acid is reacted with 1-bromo-4-chlorobutane in dimethylformamide to give 4-chlorobutyl-2-(6-methoxy-2-naphthyl) propionate.

Chemical Reactions Analysis

Naproxcinod undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, silver nitrate, and dimethylformamide. The major products formed are naproxen and nitric oxide .

Comparison with Similar Compounds

Naproxcinod is unique among NSAIDs due to its dual mechanism of action. Similar compounds include:

This compound stands out due to its ability to donate nitric oxide, providing cardiovascular benefits while maintaining analgesic efficacy .

Properties

IUPAC Name

4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJWRDCWYYTIG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167523
Record name Naproxcinod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163133-43-5
Record name 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 4-(nitrooxy)butyl ester, (αS)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproxcinod [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxcinod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Naproxcinod
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Nitrooxy)Butyl(S)-2-(6-methoxy-2-naphtyl)propanoate
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Record name NAPROXCINOD
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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